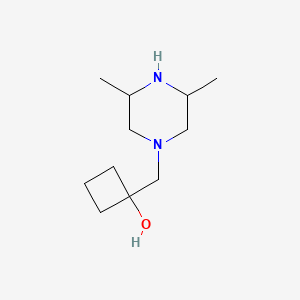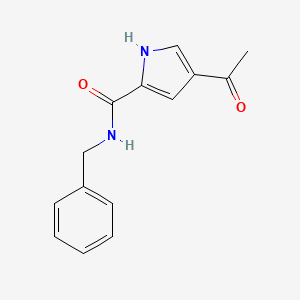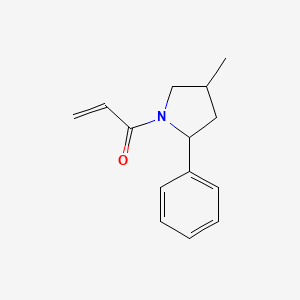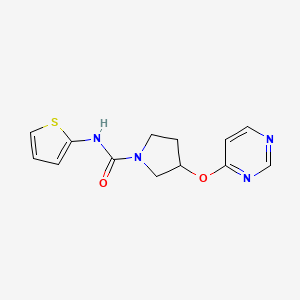
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3,5-dimethylpiperazin-1-yl)ethan-1-one” is similar to the one you’re asking about . It’s a compound with a molecular weight of 156.23 and is usually stored at room temperature . It’s a powder in physical form .
Synthesis Analysis
In a study, two new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands were synthesized by an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands were fully assigned .
Molecular Structure Analysis
The crystalline structure of one of the compounds was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Physical and Chemical Properties Analysis
The compound “1-(3,5-dimethylpiperazin-1-yl)ethan-1-one” has a molecular weight of 156.23 . It’s a powder in physical form and is usually stored at room temperature .
Safety and Hazards
The compound “1-(3,5-dimethylpiperazin-1-yl)ethan-1-one” has several hazard statements including H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)12-9)8-11(14)4-3-5-11/h9-10,12,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKRSMSMBFOLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2840783.png)
![(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2840784.png)
![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)
![(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2840786.png)
![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)
![ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2840791.png)
![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)

![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

